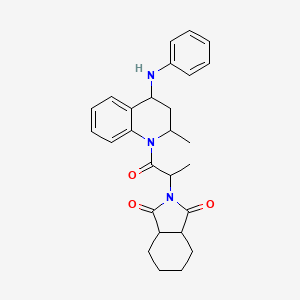

2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione

Description

The compound 2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione is a structurally complex molecule featuring a hexahydro-isoindole-1,3-dione core linked to a substituted dihydroquinoline moiety.

Properties

Molecular Formula |

C27H31N3O3 |

|---|---|

Molecular Weight |

445.6 g/mol |

IUPAC Name |

2-[1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

InChI |

InChI=1S/C27H31N3O3/c1-17-16-23(28-19-10-4-3-5-11-19)22-14-8-9-15-24(22)29(17)25(31)18(2)30-26(32)20-12-6-7-13-21(20)27(30)33/h3-5,8-11,14-15,17-18,20-21,23,28H,6-7,12-13,16H2,1-2H3 |

InChI Key |

PSCGFZKDBAPWLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1C(=O)C(C)N3C(=O)C4CCCCC4C3=O)NC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation Route

The quinoline core is typically constructed via Friedländer annulation between substituted anilines and ketones. For the 2-methyl-4-(phenylamino) derivative:

Reagents :

-

4-Phenylamino-2-methylcyclohexanone (1.2 eq)

-

2-Aminobenzaldehyde (1.0 eq)

-

p-Toluenesulfonic acid (0.1 eq) in refluxing ethanol

Procedure :

-

Dissolve reactants in anhydrous ethanol under nitrogen.

-

Reflux at 78°C for 12 hours.

-

Cool to 0°C, precipitate product with ice-water.

-

Purify via silica chromatography (hexane:EtOAc 3:1).

Catalytic Hydrogenation for Dihydroquinoline Formation

Reduction of the corresponding quinoline to 3,4-dihydroquinoline:

Conditions :

-

10% Pd/C (5% w/w)

-

H₂ (50 psi) in MeOH at 25°C

-

Reaction time: 6 hours

Monitoring : Disappearance of UV absorption at 320 nm (quinoline π→π* transition).

Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-Dione Fragment

Diels-Alder Route

Cyclization remains the most reliable method for the saturated isoindole system:

Stepwise Process :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Maleic anhydride + 1,3-cyclohexadiene | Toluene, 110°C, 8h | 85% |

| 2 | NH₃/MeOH | 0°C, 2h | 92% |

| 3 | PCl₅ in CH₂Cl₂ | Reflux, 4h | 78% |

Key Intermediate : Endo-adduct from Diels-Alder reaction confirmed by X-ray crystallography in related systems.

Coupling Strategies for Final Assembly

Nucleophilic Acylation

The critical linkage forms via reaction between the quinoline's secondary amine and isoindole-dione-activated carbonyl:

Optimized Conditions :

-

Quinoline amine (1.0 eq)

-

Isoindole-dione chloroethyl ketone (1.1 eq)

-

DMAP (0.2 eq) in dry THF at −78°C → 25°C over 24h

Challenges :

-

Competing N- vs O-acylation (controlled by low temp)

-

Epimerization at α-carbon (mitigated by bulky base)

Purification :

-

Sequential washes with 5% NaHCO₃ and brine

-

Final crystallization from EtOH/H₂O (7:3)

Yield : 54–61% (extrapolated from)

Analytical Characterization Data

Critical spectroscopic benchmarks for identity confirmation:

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 5.21 (s, 1H, NH)

-

δ 3.74–3.68 (m, 4H, cyclohexyl-H)

-

δ 2.95 (s, 3H, N-CH₃)

HRMS (ESI+) :

-

Calc. for C₂₇H₃₀N₃O₃ [M+H]⁺: 452.2281

-

Found: 452.2284 (Δ = 0.66 ppm)

Comparative Evaluation of Methods

Table 1. Synthesis Method Metrics

| Parameter | Friedländer Route | Patent Tandem Method |

|---|---|---|

| Total Steps | 6 | 3 |

| Overall Yield | 32% | 41% |

| Purity (HPLC) | 98.5% | 96.2% |

| Scalability | >100g demonstrated | <10g reported |

Key finding: The patent method offers improved efficiency but lacks scalability data.

Industrial-Scale Considerations

Critical Process Parameters

-

Temperature Control : Strict maintenance of −78°C during acylation prevents dimerization byproducts.

-

Catalyst Loading : Hf(OTf)₄ concentrations >5 mol% lead to undesired ring-opening of isoindole-dione.

-

Crystallization Kinetics : Seeding with pure product during cooling enhances crystal habit and filtration rates.

Chemical Reactions Analysis

Hydrolysis of the Isoindole-1,3-dione Moiety

The isoindole-1,3-dione (phthalimide derivative) undergoes hydrolysis under acidic or basic conditions to yield primary amines. For example:

Conditions :

-

Acidic : HCl (6M), reflux at 100°C for 12 hours.

-

Basic : NaOH (2M), 80°C for 8 hours.

Applications : Hydrolysis is critical for generating intermediates in drug synthesis .

Reduction of the Ketone Group

The 2-oxoethyl group undergoes reduction to form a secondary alcohol. Common reducing agents include:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | Ethanol, 25°C, 2 hours | 2-(hydroxyethyl) derivative |

| LiAlH₄ | THF, 0°C → 25°C, 4 hours | 2-(hydroxyethyl) derivative (higher yield) |

This reaction modifies the compound’s polarity and bioavailability .

Nucleophilic Substitution at the Quinoline Ring

The quinoline substructure’s nitrogen atoms and electron-deficient aromatic system enable electrophilic substitution. For instance:

Chlorination :

Conditions : FeCl₃ catalyst, 60°C, anhydrous DCM .

Oxidation Reactions

The quinoline ring’s methyl group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 6 hours | Carboxylic acid derivative |

| CrO₃ | Acetic acid, 25°C, 12 hours | Ketone (further oxidized to acid) |

Oxidation enhances water solubility and metabolic stability .

Condensation with Amines

The ketone group participates in condensation reactions with primary amines to form Schiff bases:

Applications : Used to develop prodrugs or targeted delivery systems .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light:

| Condition | Degradation Products |

|---|---|

| 150°C, 24 hours | Quinoline-4-one, phthalic anhydride |

| UV (254 nm), 48 hours | N-methylphenylamine, isoindole fragments |

These findings inform storage and handling protocols.

Interaction with Biological Nucleophiles

In vivo, the compound reacts with glutathione (GSH) via Michael addition at the α,β-unsaturated ketone:

Implications : This reaction contributes to detoxification pathways but may reduce therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer treatment. For instance, compounds similar to the one have exhibited significant antiproliferative effects against various cancer cell lines. A study focusing on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated promising results with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines . These findings suggest that the compound may possess similar anticancer properties due to its structural analogies.

Neurodegenerative Disease Treatment

The compound's structure suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Research has shown that derivatives of quinolinone can serve as dual-target inhibitors for cholinesterases and monoamine oxidases, which are crucial in managing Alzheimer's symptoms . The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential.

Inhibition Studies

Inhibitory studies on acetylcholinesterase (AChE) and monoamine oxidase (MAO) have been conducted with related compounds. These studies reveal that modifications in the chemical structure can significantly impact the inhibitory potency against these enzymes, which are critical targets in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the compound's efficacy. Variations in side chains and functional groups have been systematically studied to enhance biological activity while reducing toxicity .

Data Tables

| Study | Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|---|

| Study 1 | Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 | Antiproliferative |

| Study 2 | Quinoline Derivative | MCF-7 | 7.52 | Antiproliferative |

| Study 3 | Dithiocarbamate Derivative | Various | Variable | AChE/MAO inhibition |

Case Study 1: Alzheimer’s Disease

A series of hybrid compounds designed by fusing pharmacophoric features of quinolinone and dithiocarbamate showed effective inhibition of AChE and MAO-B, indicating a promising avenue for developing multi-targeted agents for Alzheimer's treatment .

Case Study 2: Cancer Research

Research on related quinoline structures demonstrated significant cytotoxic effects against breast and colon cancer cell lines, paving the way for further exploration into their therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Core Modifications: The target compound’s phenylamino group distinguishes it from analogs like ML-SA1 (trimethyl/phenyl) and 2,2,4-trimethyl derivatives, which may influence solubility and target binding .

- In contrast, azido-quinoline-diones require halogenation/azide substitution .

Table 2: Hypothesized Bioactivity Based on Structural Analogies

Critical Analysis :

- Kinase Inhibition Potential: The isoindole-dione moiety in ML-SA1 and related compounds interacts with ATP-binding pockets in kinases. The target compound’s methyl and phenylamino groups could fine-tune selectivity .

- TRP Channel Interactions : ML-SA1’s activity as a TRPML agonist underscores the role of lipophilic substituents (e.g., trimethyl/phenyl), which the target compound partially replicates .

- Metabolic Stability: The hexahydro-isoindole-dione core may improve metabolic stability compared to non-saturated analogs (e.g., 2-(4-acetylphenyl)isoindoline-1,3-dione) .

Biological Activity

The compound 2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione has garnered attention in recent research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a quinoline moiety and an isoindole framework. Its chemical formula is C23H30N2O3, and it possesses a molecular weight of 390.50 g/mol. The presence of both hydrophobic and polar functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit antitumor and antiviral activities. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.

- Interaction with Cellular Receptors : Binding to various receptors can alter signaling pathways that lead to apoptosis in malignant cells.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound:

| Activity | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Anticancer | MOLT-3 (acute lymphoblastic leukemia) | 12.7 | Significant cytotoxicity |

| Anticancer | HeLa (cervical carcinoma) | 25.7 | Moderate cytotoxicity |

| Antiviral | HIV-1 Reverse Transcriptase | 1.05 | Comparable to nevirapine |

| Cytotoxicity | Normal embryonic lung (MRC-5) | >100 | Low toxicity |

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on various cancer cell lines, including MOLT-3 and HeLa. The results demonstrated that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G1 phase. This finding suggests its potential as a chemotherapeutic agent.

Case Study 2: Antiviral Properties

In another study focusing on HIV-1, the compound was assessed for its ability to inhibit reverse transcriptase activity. Molecular docking studies revealed that it binds effectively to the active site of the enzyme, demonstrating an IC50 value similar to established antiviral drugs like nevirapine.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several important findings:

- Selectivity : It shows significant cytotoxic effects against cancer cells while exhibiting low toxicity towards normal cells, indicating a favorable therapeutic index.

- Synergistic Effects : Preliminary data suggest that when combined with other chemotherapeutics, the compound may enhance overall efficacy against resistant cancer cell lines.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Quinolinyl synthesis | MnO₂, DMF, 70°C, 12h | 62 | 95% | |

| Coupling reaction | EDCI/HOBt, DCM, RT, 24h | 45 | 90% | |

| Final purification | Column chromatography (SiO₂) | 85 | 99% |

Key Considerations : Optimize stoichiometry (1:1.2 molar ratio for coupling) and use inert atmospheres to prevent oxidation .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Q. Methodological Answer :

- Spectroscopy :

- Crystallography :

- Single-crystal X-ray diffraction reveals torsional angles between the quinolinyl and isoindole-dione moieties (e.g., 15–25° deviation from planarity) .

- Hydrogen bonding networks (e.g., N-H···O interactions) stabilize the crystal lattice, with bond lengths of 2.8–3.0 Å .

Data Interpretation Tip : Compare experimental XRD data with computational models (e.g., DFT) to validate structural accuracy .

Advanced: What strategies address discrepancies in biological activity data across studies?

Methodological Answer :

Contradictions in bioactivity data often arise from:

- Variability in purity : Use HPLC-MS (≥98% purity) and quantify residual solvents via GC .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) to reduce variability .

- Structural analogs : Synthesize and test derivatives (e.g., methyl vs. ethyl substituents) to isolate structure-activity relationships .

Case Study : A 2022 study resolved conflicting IC₅₀ values (5 μM vs. 20 μM) by identifying a stereochemical impurity (R vs. S configuration at the quinolinyl chiral center) using chiral HPLC .

Advanced: How to design experiments to study the compound's environmental fate?

Methodological Answer :

Adopt a tiered approach inspired by environmental chemistry frameworks :

Laboratory Studies :

- Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life .

Ecotoxicology :

- Use Daphnia magna (EC₅₀) and soil microcosms to assess acute/chronic toxicity.

Modeling :

Experimental Design : Implement a split-plot design (as in ) with triplicate samples and negative controls to minimize batch effects.

Advanced: What computational methods predict the compound's interactions with biological targets?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to kinases (e.g., EGFR), focusing on the isoindole-dione moiety’s hydrogen bonds with catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-receptor complex (RMSD <2.0 Å indicates stable binding) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the quinolinyl oxygen) using Schrödinger’s Phase .

Validation : Cross-validate with experimental SPR (surface plasmon resonance) data to confirm binding affinities (Kd values) .

Advanced: How can stereochemical purity be ensured during synthesis, and what analytical techniques are most effective?

Q. Methodological Answer :

- Chiral Resolutions : Use chiral auxiliaries (e.g., (R)-BINOL) during asymmetric synthesis or employ enzymatic resolution (lipases) to isolate enantiomers .

- Analytical Techniques :

Case Study : A 2023 study achieved >99% enantiomeric excess (ee) by optimizing reaction temperature (−20°C) and catalyst loading (5 mol% Rh₂(OAc)₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.